molecular formula C12H20NO10S2- B1240690 2-Hydroxy-4-pentenylglucosinolate

2-Hydroxy-4-pentenylglucosinolate

Cat. No. B1240690
M. Wt: 402.4 g/mol
InChI Key: ZEGLQSKFSKZGRO-FYRHTRITSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Gluconapoleiferin(1-) is a glucosinolate that is glucobrassicanapin which has been hydroxylated at the 3-position of the hex-5-enimidoyl chain. It derives from a glucobrassicanapin(1-). It is a conjugate base of a gluconapoleiferin.

Scientific Research Applications

Chemical Reactivity and Analysis

2-Hydroxy-4-pentenylglucosinolate, similar to other hydroxy-alkenals, is a subject of interest due to its chemical reactivity and potential cytotoxicity. Studies have focused on understanding its formation through various oxidative routes and its metabolism in tissues, which leads to detoxification and excretion. These compounds have been detected in inflammatory situations, such as atherosclerotic lesions, using antibodies and mass spectrometry approaches, highlighting their significance in redox-sensitive cell signaling and disease modulation (Spickett, 2013).

Catalysis and Synthesis

Research in catalysis has explored the hydroalkoxylation of hydroxy olefins, including compounds structurally related to 2-hydroxy-4-pentenylglucosinolate. These studies aim to understand the synthesis of cyclic ethers and how different functional groups, including hydroxy groups, impact the catalytic process. The findings from these studies have applications in the synthesis of complex molecular structures (Qian, Han, & Widenhoefer, 2004).

Biological Applications

In the field of biotechnology, hydroxy amino acids, which include derivatives of 2-hydroxy-4-pentenylglucosinolate, are recognized for their antifungal, antibacterial, antiviral, and anticancer properties. They are constituents of pharmaceutical intermediates and are applied in the synthesis of chiral drugs. The study of these compounds contributes to our understanding of their physiological properties and potential applications in medical treatment (Sun et al., 2018).

Medicinal Chemistry

In medicinal chemistry, research on 2-hydroxy-4-pentenylglucosinolate-related compounds has focused on their synthesis and structural characterization for potential use as anticancer drugs. These studies aim to understand the intricate interactions of such compounds with various cellular mechanisms and their potential therapeutic applications (Basu Baul, Basu, Vos, & Linden, 2009).

properties

Product Name

2-Hydroxy-4-pentenylglucosinolate

Molecular Formula

C12H20NO10S2-

Molecular Weight

402.4 g/mol

IUPAC Name

[(E)-[3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylidene]amino] sulfate

InChI

InChI=1S/C12H21NO10S2/c1-2-3-6(15)4-8(13-23-25(19,20)21)24-12-11(18)10(17)9(16)7(5-14)22-12/h2,6-7,9-12,14-18H,1,3-5H2,(H,19,20,21)/p-1/b13-8+/t6?,7-,9-,10+,11-,12+/m1/s1

InChI Key

ZEGLQSKFSKZGRO-FYRHTRITSA-M

Isomeric SMILES

C=CCC(C/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O

Canonical SMILES

C=CCC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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